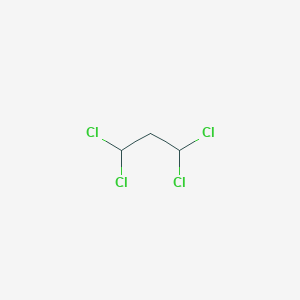
1,1,3,3-Tetrachloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl4 and its molecular weight is 181.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
1,1,3,3-Tetrachloropropane serves as an intermediate in the synthesis of other chlorinated compounds. It is utilized in organic synthesis for preparing fluorinated and chlorinated organic compounds. The compound's unique structure allows for various chemical transformations:
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Chlorine atoms replaced with other groups | 1,1,1-Trichloropropane |
| Reduction | Formation of less chlorinated derivatives | 1,1-Dichloropropane |
| Oxidation | Conversion to alcohols or acids | 1,1,3-Tetrachloropropanol |
Biology
In biological research, this compound is studied for its potential effects on biological systems. It serves as a model compound in toxicology studies to evaluate the impact of chlorinated hydrocarbons on cellular functions and metabolic pathways. Notable studies include:
- Toxicity Profiles : Investigations into its toxicological effects have shown that exposure can lead to significant biochemical changes in organisms.
- Biotransformation Studies : Research has identified metabolites produced from exposure to this compound in vivo and in vitro systems.
Medicine
The compound is being explored for its potential use in pharmaceuticals. Its unique halogenated structure may lead to the development of new drugs with specific biological activities. Studies have focused on:
- Pharmacological Effects : Evaluating its interactions with biological targets such as enzymes and receptors.
- Development of Therapeutics : Investigating its role in creating new therapeutic agents based on its chemical properties.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and refrigerants. Its role as an intermediate in the synthesis of other organohalogen compounds makes it valuable for various manufacturing processes.
Case Studies
Several case studies highlight the applications and effects of this compound:
- Toxicity Assessment : A study demonstrated that exposure to high concentrations resulted in significant cardiac arrhythmias in laboratory animals. This research underscores the compound's potential health risks and emphasizes the need for careful handling in industrial settings.
- Biochemical Pathway Analysis : Research into the biotransformation of this compound revealed specific metabolic pathways that influence its toxicity and efficacy as a chemical agent.
Eigenschaften
CAS-Nummer |
1653-17-4 |
|---|---|
Molekularformel |
C3H4Cl4 |
Molekulargewicht |
181.9 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloropropane |
InChI |
InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2 |
InChI-Schlüssel |
AHAFJAUUVOYKFU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Kanonische SMILES |
C(C(Cl)Cl)C(Cl)Cl |
Synonyme |
1,1,3,3-Tetrachloropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















